Product packaging for Dichlorobenzidine(Cat. No.:CAS No. 1331-47-1)

Dichlorobenzidine

Cat. No.: B072168
CAS No.: 1331-47-1
M. Wt: 253.12 g/mol
InChI Key: LPDSNGAFAJYVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichlorobenzidine is a high-purity organic compound primarily utilized as a critical chemical intermediate in research and industrial chemistry. Its principal research value lies in its role as a precursor in the synthesis of azo dyes and pigments, where its molecular structure provides a stable diazo component, leading to the development of compounds with specific colorfastness and spectral properties. From a toxicological and regulatory research perspective, this compound is a compound of significant interest due to its classification as a potential human carcinogen. Studies focus on its metabolic activation, DNA adduct formation, and mechanisms of carcinogenicity to better understand and mitigate occupational and environmental risks. Furthermore, it serves as a model compound in environmental science for developing and validating analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), for the detection and quantification of hazardous aromatic amines in complex matrices. Researchers value this reagent for its consistent quality, which is essential for obtaining reproducible and reliable results in synthetic, analytical, and mechanistic studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Cl2N2 B072168 Dichlorobenzidine CAS No. 1331-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1331-47-1

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

4-(4-aminophenyl)-2,3-dichloroaniline

InChI

InChI=1S/C12H10Cl2N2/c13-11-9(5-6-10(16)12(11)14)7-1-3-8(15)4-2-7/h1-6H,15-16H2

InChI Key

LPDSNGAFAJYVKH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N

Other CAS No.

1331-47-1

Synonyms

Dichloro-(1,1'-biphenyl)-4,4'-diamine dihydrochloride

Origin of Product

United States

Synthetic Chemistry and Chemical Transformation Pathways of Dichlorobenzidine

Industrial Synthesis Pathways of Dichlorobenzidine

The primary industrial synthesis of 3,3'-dichlorobenzidine (B165656) begins with o-nitrochlorobenzene. cdc.govchemicalbook.com The process typically involves a two-step reaction sequence. The first step is the reduction of o-nitrochlorobenzene, often accomplished using zinc dust in an alkaline solution, such as sodium hydroxide, to produce 2,2'-dichlorohydrazobenzene. wikipedia.orgsmolecule.com This intermediate then undergoes a benzidine (B372746) rearrangement, facilitated by treatment with a dilute mineral acid like hydrochloric or sulfuric acid, to yield 3,3'-dichlorobenzidine. chemicalbook.comwikipedia.orggoogle.com

Several variations and refinements of this process have been developed to improve yield and purity. One method involves the catalytic hydrogenation of ortho-nitrochlorobenzene in the presence of organic solvents and rare metal catalysts to form 2,2'-dichlorohydrazobenzene, which is then subjected to a rearrangement reaction in hydrochloric acid. google.com Another approach describes the synthesis of 2,2'-dichloroazoxybenzene (B76223) from o-nitrochlorobenzene, which is subsequently reduced to 2,2'-dichlorohydrazobenzene and then rearranged to 3,3'-dichlorobenzidine. researchgate.net Continuous production processes have also been developed, utilizing tubular reactors to allow for precise control of reaction parameters and minimize the formation of byproducts. wipo.int

The synthesis of the related isomer, 2,2'-dichlorobenzidine, is achieved starting from m-nitrochlorobenzene, which is also reduced with zinc dust and sodium hydroxide, followed by rearrangement to form the final product. chemicalbook.com

Investigation of this compound in the Synthesis of Derivatives

This compound serves as a key building block for a variety of chemical derivatives, most notably in the pigment and dye industry.

Synthesis of Azo Dyes and Analogues Derived from Benzidine and this compound

The most significant application of 3,3'-dichlorobenzidine is in the production of diarylide yellow pigments, often referred to as benzidine yellows. chemicalbook.com The synthesis of these azo dyes involves a two-step process: diazotization followed by coupling. canada.ca In the first step, 3,3'-dichlorobenzidine is subjected to double diazotization (tetrazotization) using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. rsc.org This creates a bis(diazo) intermediate. wikipedia.org

This reactive intermediate is then coupled with various coupling components, most commonly derivatives of acetoacetanilide (B1666496), to form the final pigment. wikipedia.org This coupling reaction is usually carried out under weakly acidic to neutral conditions. rsc.org By varying the structure of the acetoacetanilide derivative, a range of yellow and orange pigments can be produced. wikipedia.org Examples of pigments synthesized from 3,3'-dichlorobenzidine include Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 14, Pigment Yellow 17, and Pigment Orange 13. wikipedia.orggoogle.com

The synthesis can be controlled to produce either symmetrical or unsymmetrical azo dyes. For symmetrical products, 3,3'-dichlorobenzidine is tetrazotized and coupled with two moles of the same coupling component. rsc.org The synthesis of unsymmetrical products requires a more controlled approach to ensure that the two diazonium groups react with different coupling components. rsc.org

Potential Alternatives for this compound as Tetrazo Components in Pigment Formulation

Due to health and environmental concerns associated with this compound, there has been significant research into finding safer alternatives for use as tetrazo components in pigment manufacturing. pmarketresearch.com The goal is to identify substitutes that can produce pigments with comparable coloristic properties, such as brightness and opacity, while exhibiting lower toxicity. ipen.org

Some of the explored alternatives include:

Diarylide pigments based on other aromatic diamines: Research has focused on replacing this compound with other diamines to create new diarylide pigments. pmarketresearch.com

High-performance organic pigments: These pigments offer an alternative to traditional diarylide yellows, although they may come at a higher cost. pmarketresearch.com

Benzimidazolone pigments: These have been investigated as alternatives, particularly in markets with stringent regulations on carcinogenic amines. pmarketresearch.com

4,4'-Diaminostilbene-2,2'-disulfonic acid-based dyes: These have gained traction as benzidine-free alternatives in the textile industry. pmarketresearch.com

p-Phenylenediamine and its derivatives: These have been studied as potential replacements for 3,3'-dichlorobenzidine in the formulation of diarylide yellow and orange pigments. dntb.gov.ua

Inorganic pigments: Bismuth vanadate (B1173111) (Pigment Yellow 184) and complex inorganic color pigments (CICPs) are examples of inorganic substitutes. ipen.org

The primary challenge in replacing this compound-based pigments lies in achieving the same cost-performance balance, as many alternatives are more expensive or less efficient. ontario.ca

Formation of Monoacetyl 3,3'-Dichlorobenzidine and 2,2'-Dichlorobenzidine as Related Structures

During the metabolic processing of 3,3'-dichlorobenzidine, monoacetylated derivatives can be formed. The N-oxidation of the monoacetyl derivative is considered an important step in its metabolic activation. smolecule.com The formation of N-hydroxy-N'-acetyl-dichlorobenzidine can occur through direct N-oxidation or by the deacetylation of the corresponding hydroxamic acid. smolecule.com The detection of monoacetyl-3,3'-dichlorobenzidine, along with the parent compound, in biological samples serves as a biomarker for exposure. govinfo.gov

The synthesis of 2,2'-dichlorobenzidine, an isomer of 3,3'-dichlorobenzidine, is accomplished through the reduction of m-nitrochlorobenzene with zinc dust and sodium hydroxide, followed by a rearrangement of the resulting hydrazo compound. chemicalbook.com

Mechanistic Studies of Chemical Tautomerism in this compound-Based Compounds

Azo-Hydrazone Tautomeric Equilibrium Investigation

Azo dyes derived from this compound, particularly those containing a hydroxyl group ortho to the azo linkage, can exist in two tautomeric forms: the azo form and the hydrazone form. canada.ca This phenomenon, known as azo-hydrazone tautomerism, is of significant commercial importance as the two forms can exhibit different colors, tinctorial strengths, and performance properties. canada.ca

The equilibrium between the azo and hydrazone tautomers is influenced by several factors, including the chemical structure of the dye, the solvent, and the pH. rsc.org In many cases, the hydrazone form is favored as it often possesses greater tinctorial strength, making the pigments more cost-effective. canada.ca

For instance, in 3,3'-dichlorobenzidine-based colorants that are disazo coupled to diethyl malonate, the presence of a β-ketone group stabilizes the hydrazone tautomer. canada.ca Studies have shown that azo colorants based on β-diketone coupled alkyl groups exist preferentially as the tautomeric hydrazones. oecd.org The investigation of this tautomeric equilibrium is often carried out using spectroscopic techniques such as UV-Vis and NMR spectroscopy, as well as computational quantum chemical methods. dntb.gov.uaunifr.ch These studies help in understanding the relationship between the structure of the dye and its resulting properties, which is crucial for the design of new and improved pigments. researchgate.net

Advanced Spectroscopic Characterization Methodologies for Dichlorobenzidine and Its Derivatives

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone for the identification and quantification of dichlorobenzidine, its isomers, and degradation products, even in complex matrices. Various ionization and analysis methods are employed to enhance sensitivity and structural elucidation.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) has proven to be a suitable tool for the analysis of 3,3'-dichlorobenzidine (B165656) and its degradation products in environmental samples. nih.gov This high-resolution mass spectrometry technique allows for the direct analysis of sample solutions deposited on a probe, a simple and rapid approach that eliminates the need for prior chromatographic separation or derivatization. acs.org

Research utilizing a low-field FT-ICR mass spectrometer has successfully verified the presence of DCB in sediment samples from contaminated sites, such as Lake Macatawa, MI. nih.govcore.ac.uk Furthermore, FT-ICR MS has been instrumental in studying the environmental fate of DCB. Laboratory experiments have shown that under anaerobic conditions with microorganisms or through photodegradation, DCB undergoes sequential dehalogenation. acs.org This process yields 3-chlorobenzidine (MCB) as a transient intermediate, which is subsequently converted to benzidine (B372746) as a stable end product. core.ac.uknih.gov The high mass accuracy of FT-ICR also enables the determination of elemental compositions for these degradation products. acs.org

The detection limits of FT-ICR MS for DCB and its metabolites are notable. Using electron ionization, the lower limit of detection for DCB was found to be 29 picograms (pg), while for benzidine it was 17 pg. nih.govacs.org Chemical ionization with ammonia (B1221849) as the reagent gas further improved these limits to 21 pg for DCB and 9 pg for benzidine. nih.govacs.org

Electron Ionization Mass Spectrometry (EI MS), often coupled with Gas Chromatography (GC/MS), is a standard method for the identification of this compound. iwaponline.com In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment in a reproducible manner. core.ac.uk

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for compound identification. For 3,3'-dichlorobenzidine, the 70-eV electron ionization mass spectrum typically shows a prominent molecular ion (M+) peak at a mass-to-charge ratio (m/z) of 252. core.ac.ukresearchgate.net Due to the presence of two chlorine atoms, this molecular ion is accompanied by characteristic isotopic peaks at m/z 254 and m/z 256, with abundance ratios consistent with the natural isotopic distribution of chlorine. core.ac.uk In some studies, ionized DCB (m/z 252) has been observed to undergo dechlorination within the spectrometer, yielding ions corresponding to monochlorobenzidine (m/z 218) and benzidine (m/z 184). core.ac.uk This technique has been successfully used to identify DCB in extracts from environmental sediment samples. core.ac.uk

Chemical Ionization Mass Spectrometry (CI MS) is a softer ionization technique compared to EI MS, resulting in less fragmentation and often a more abundant molecular ion or protonated molecule. shimadzu.com This characteristic is particularly advantageous for enhancing the detection and confirmation of the molecular weight of this compound. core.ac.ukshimadzu.com

In the analysis of DCB, ammonia has been used as a reagent gas for chemical ionization. acs.orgcore.ac.uk This method produces a strong signal for the molecular ion, leading to improved detection limits. core.ac.uk Studies have demonstrated that CI with ammonia can achieve a lower limit of detection of 21 pg for DCB, compared to 29 pg with EI. nih.gov This enhanced sensitivity makes CI MS a valuable tool for trace-level analysis where preserving the molecular ion for identification is crucial. nih.govcore.ac.uk

For ultra-trace analysis of this compound, Negative Chemical Ionization (NCI) coupled with GC/MS is a method of choice due to its exceptional sensitivity and selectivity for electrophilic compounds, such as those containing chlorine. shimadzu.com This technique has been successfully applied to determine trace amounts of DCB in industrial wastewater and to measure DCB-hemoglobin adducts as biomarkers of exposure. iwaponline.comnih.gov

To enhance volatility and electron-capturing properties for GC/MS-NCI analysis, DCB is typically derivatized with reagents like pentafluoropropionic acid anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). iwaponline.comnih.gov This derivatization allows for detection at very low levels. For instance, a method involving solid-phase extraction and derivatization with PFPA achieved a detection limit of 0.01 µg/L for DCB in wastewater. iwaponline.com Another method for determining hemoglobin adducts after derivatization with HFBA reported a detection limit below 0.1 ng/g of hemoglobin. nih.gov The NCI mass spectra of these derivatives are often characterized by a dominant [M-HF]⁻ ion, which can be used for identification and quantification. nih.gov

To achieve high specificity and sensitivity in complex samples, mass spectrometry analyses of this compound frequently employ Selected Ion Monitoring (SIM) or the more advanced Selected Reaction Monitoring (SRM) in tandem MS (MS/MS). oup.comthermofisher.com Instead of scanning the entire mass range, SIM mode focuses the mass spectrometer on detecting a few specific ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio. psu.edu

The identification of DCB and its metabolites is confirmed by analyzing their fragmentation patterns. oup.comresearchgate.net For underivatized DCB, the base peak in the fragmentation pattern is often the molecular ion at m/z 252. researchgate.net For its acetylated metabolites, such as N-acetyl-DCB and N,N'-diacetyl-DCB, characteristic fragment ions are observed at m/z 252 and 294, and m/z 252, 294, and 336, respectively. researchgate.net In NCI mode, the derivatized DCB shows a characteristic ion cluster for the [M-HF]⁻ fragment due to the two chlorine atoms, which is used for positive identification. nih.gov The combination of chromatographic retention time with the monitoring of specific precursor and product ion pairs and their relative abundance ratios provides robust and unambiguous compound identification. researchgate.net

Negative Chemical Ionization (NCI) Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis

Optical Spectroscopic Investigations

Optical spectroscopy provides valuable insights into the molecular structure and electronic properties of this compound and its derivatives. Techniques such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation and to study chemical transformations.

The peroxidatic oxidation of 3,3'-dichlorobenzidine has been examined spectrophotometrically, revealing the formation of transient and stable spectral species with distinct absorption maxima at 630 nm, 370 nm, and 410 nm. nih.gov In studies of novel bis-azo dyes derived from benzidine congeners, UV-Visible spectroscopy has been used to investigate the azo-hydrazone tautomeric equilibrium. nih.gov The position of the absorption maxima for these dyes is influenced by the solvent and the pH of the solution. For example, adding hydrochloric acid to a DMF solution of certain DCB-derived dyes can cause a hypsochromic (blue) shift in the absorption maximum, indicating protonation of the hydrazo groups. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocal structure elucidation. Both ¹H and ¹³C NMR have been used to confirm the chemical structures of 3,3'-dichlorobenzidine and its synthetic intermediate, 2,2'-dichlorohydrazobenzene, during process development. psu.edu In the ¹H NMR spectra of synthesized bis-azo dyes derived from DCB, characteristic doublet signals for the aromatic protons of the biphenyl (B1667301) moiety typically appear in the range of δ 7.54–7.97 ppm. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Azo-Hydrazone Tautomerism Studies

The phenomenon of azo-hydrazone tautomerism is of significant interest in the study of azo dyes derived from 3,3'-dichlorobenzidine, as the tautomeric form can influence the dye's color, stability, and other properties. canada.caunifr.ch Ultraviolet-Visible (UV-Vis) spectroscopy is a primary experimental tool for investigating this equilibrium in solution. unifr.ch The two tautomers, the azo form and the hydrazone form, exhibit distinct absorption bands in the UV-Vis spectrum, allowing for their identification and the study of the equilibrium's position.

The azo form typically shows a characteristic absorption band at shorter wavelengths, while the hydrazone tautomer absorbs at longer wavelengths. unifr.ch For instance, in studies of various azo dyes, the azo form might have an absorption maximum around 375 nm, whereas the hydrazone form shows a band around 390 nm. unifr.ch The relative intensities of these bands can be used to determine the proportion of each tautomer present in a given solvent or under specific conditions, such as varying pH. dntb.gov.uaresearchgate.net

The solvent environment plays a crucial role in the position of the azo-hydrazone equilibrium. Changes in solvent polarity can shift the equilibrium towards one form over the other, which is reflected in the UV-Vis spectrum. This shift in the absorption maximum to a longer wavelength is known as a bathochromic or "red" shift, while a shift to a shorter wavelength is a hypsochromic or "blue" shift. canada.ca

For example, in a study of novel bis-azo dyes derived from benzidine coupled with ethyl cyanoacetate (B8463686) and malononitrile, the UV-Vis spectra were sensitive to pH variations. researchgate.net This sensitivity allows researchers to manipulate the equilibrium by changing the pH and observe the corresponding spectral changes, providing evidence for the existence of both tautomers. researchgate.netresearchgate.net In one case, the examination of synthesized dyes in 0.1 M NaOH and 0.1 M HCl in DMF revealed that the maximum absorption wavelength (λmax) is quite sensitive to pH changes. dntb.gov.uaresearchgate.net

The structure of the coupling component also significantly influences which tautomeric form is favored. For some this compound-based colorants, such as those coupled to diethyl malonate, the hydrazone tautomer is stabilized by a β-ketone group. canada.ca In contrast, azophenol dyes tend to exist entirely in the azo form. canada.ca The hydrazone form often has greater tinctorial strength, making it commercially advantageous. canada.ca

Table 1: Representative UV-Vis Absorption Maxima for Azo and Hydrazone Tautomers This table provides illustrative examples of absorption maxima for different tautomeric forms based on general findings in the literature. Specific values for this compound derivatives can vary.

Tautomeric FormTypical Absorption Range (nm)Reference Compound Example
Azo~3753-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine
Hydrazone~3905-methyl-2-phenyl-4-(2-phenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one

Data sourced from studies on analogous azo dye systems. unifr.ch

Capillary Column Gas Chromatography-Fourier Transform Infrared Spectrometry (GC/FT-IR)

Capillary Column Gas Chromatography-Fourier Transform Infrared Spectrometry (GC/FT-IR) is a powerful hyphenated analytical technique used for the separation and identification of volatile and semi-volatile organic compounds, including this compound and its derivatives. epa.govfrontiersin.org This method combines the high-resolution separation capabilities of capillary gas chromatography with the specific molecular identification provided by Fourier transform infrared spectroscopy. frontiersin.org

The process involves injecting a sample extract into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. epa.govnih.gov As each separated compound elutes from the column, it passes through a heated light-pipe interface into the FT-IR spectrometer. epa.gov The FT-IR instrument acquires an infrared spectrum of each component, which provides a unique "fingerprint" based on the vibrational frequencies of its functional groups. frontiersin.org

GC/FT-IR is particularly advantageous for distinguishing between isomers that may not be readily differentiated by mass spectrometry (GC/MS) alone, as isomers often have very similar mass spectra but distinct IR spectra. epa.govmdpi.com For the analysis of this compound, this technique can provide unambiguous identification. epa.gov

The United States Environmental Protection Agency (EPA) has established Method 8410 for the analysis of semi-volatile organic compounds using capillary column GC/FT-IR. epa.govepa.gov This method outlines the procedures for the automated identification of compounds. epa.gov For a positive identification, the IR spectrum of the analyte must be a good match with a reference spectrum from a spectral library. epa.gov Typically, a match is confirmed if the five most intense IR bands of the analyte (with a signal-to-noise ratio of at least 5) are within ± 5.0 cm⁻¹ of the corresponding bands in the library spectrum. epa.gov

While GC/FT-IR is a robust qualitative tool, quantitative analysis is also possible as the absorbance of IR radiation is proportional to the concentration of the analyte, following the Beer-Lambert law. mdpi.com However, it is often used in conjunction with GC/MS for comprehensive analysis, with GC/MS providing high sensitivity for quantification and GC/FT-IR providing specificity for identification, especially for isomers. nih.govnih.gov For instance, methods have been developed for the analysis of aromatic amines in wastewater where the analytes are extracted, derivatized (e.g., with trifluoroacetic anhydride), and then analyzed by GC/MS, a process to which GC/FT-IR is complementary. researchgate.net

Table 2: Key Parameters for GC/FT-IR Analysis of Semi-Volatile Organics (Based on EPA Method 8410)

ParameterSpecification
Interface Light-pipe volume optimized for capillary columns (e.g., 100-200 µL)
Transfer Line Shortest possible inert transfer line (e.g., fused silica)
Identification Criteria Analyte's 5 most intense IR bands (S/N ≥ 5) must be within ± 5.0 cm⁻¹ of library spectrum bands

Data sourced from EPA Method 8410 documentation. epa.gov

Sophisticated Chromatographic Separation Techniques for Dichlorobenzidine Analysis

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a primary method for the analysis of dichlorobenzidine, valued for its ability to directly analyze aqueous samples, which can minimize analyte loss associated with extraction and concentration steps. epa.gov The versatility of HPLC allows for various configurations to optimize sensitivity and selectivity.

Reversed-Phase HPLC with Electrochemical Detection

Reversed-phase HPLC coupled with electrochemical detection (LC-ECD) is a highly sensitive technique for determining trace levels of this compound. core.ac.uk This method leverages the electrochemical activity of the aromatic amine functional groups in the DCB molecule. oup.com By applying a specific potential to a working electrode, the analyte is oxidized, generating a measurable current that is proportional to its concentration. oup.com

A common setup involves a three-electrode electrochemical cell with a tubular carbon-black/polyethylene working electrode. oup.com For the analysis of benzidine (B372746) and DCB, an applied potential of +0.70 volts is effective, with minimal increase in response at higher potentials. oup.com This technique can achieve sub-part-per-billion detection levels. For instance, with a 50-μL injection, detection limits for DCB and benzidine are approximately 5 pg, corresponding to 0.1 parts per trillion (ppt). core.ac.ukoup.com A study analyzing various aromatic amines, including DCB, reported a detection limit of 5.15 nM using HPLC-ED. tandfonline.com

HPLC with Ultraviolet (UV) Detection

HPLC with Ultraviolet (UV) detection is another widely used method for this compound analysis. core.ac.uk The UV detector measures the absorbance of the column eluent at a specific wavelength, with DCB typically monitored at 254 nm or 280 nm. oup.comcdc.gov While robust and common, UV detection is generally less sensitive than electrochemical detection for this application. oup.com

The sensitivity of UV detection is about 50 to 100 times lower than that of ECD. oup.com For a 50-μL injection, the estimated detection limit for DCB by UV is around 15 parts per billion (ppb), compared to the sub-ppb levels achievable with ECD. oup.com However, the detection limit can be improved by injecting a larger sample volume; a 500-μL injection can permit the detection of DCB at 2 ppb. oup.com The selectivity offered by the UV detector can also eliminate the need for extensive sample cleanup prior to analysis. epa.gov

Online Solid-Phase Extraction (SPE) Coupled with Liquid Chromatography

To enhance detection limits and automate sample preparation, online solid-phase extraction (SPE) can be coupled directly with an LC system. This technique allows for the extraction and preconcentration of analytes from large volumes of aqueous samples onto a small precolumn. researchgate.net After loading, a switching valve directs the mobile phase through the precolumn, eluting the trapped analytes onto the analytical column for separation and detection. researchgate.net

For the analysis of benzidine and DCB in natural waters, a method using an online SPE precolumn packed with a polymeric PLRP-S material has been developed. researchgate.net This automated system, coupled with LC-ECD, achieved detection limits of 50 ng/L for DCB in fortified reagent water samples. researchgate.net Another method used a Porapak RDX cartridge for solid-phase extraction, which was found to be optimal for DCB. iwaponline.com

Utilization of Specialized HPLC Columns for Separation (e.g., Newcrom R1, Nucleosil C18, LiChrosorb RP-2)

The choice of HPLC column is critical for achieving efficient separation of this compound from potential interferences. Reversed-phase columns are predominantly used for this purpose.

LiChrosorb RP-2: This column has been successfully used for the determination of DCB in wastewater. A 4.6 x 250 mm column with a 5 µm particle size, using a mobile phase of 50% acetonitrile (B52724) at pH 5, can effectively separate DCB. oup.com A smaller guard column of the same packing material is often used to protect the analytical column. oup.com

Nucleosil C18: C18 columns, such as those from the Nucleosil line, are a standard in reversed-phase chromatography and are suitable for DCB analysis.

Newcrom R1: This is a specialized reversed-phase column with low silanol (B1196071) activity. sielc.com It can be used to analyze DCB with a simple mobile phase of acetonitrile, water, and an acid like phosphoric acid. sielc.com

µBondapak C18: This C18 column has been employed in NIOSH Method 5509 for analyzing DCB in air samples, using a mobile phase of 70% acetonitrile and 30% water. cdc.gov

Table 1: HPLC Columns and Conditions for this compound Analysis

Column NameTypeDimensionsMobile Phase ExampleDetectorReference
LiChrosorb RP-2 Reversed-Phase4.6 x 250 mm, 5 µm50% Acetonitrile, 0.01M Sodium Perchlorate, 0.01M Acetic Acid (pH 5)UV, ECD oup.comoup.com
Newcrom R1 Reversed-Phase-Acetonitrile, Water, Phosphoric AcidMS-compatible sielc.com
µBondapak C18 Reversed-Phase30 cm x 4 mm, 10 µm70% Acetonitrile / 30% WaterUV (254 nm) cdc.gov
PLRP-S (SPE) Polymeric-Gradient ElutionECD researchgate.net

Scalability of HPLC Methods for Preparative Isolation of Impurities

HPLC methods developed for analytical purposes can often be scaled up for preparative liquid chromatography. welch-us.com This process is used to isolate and purify larger quantities of specific compounds, such as impurities in a chemical mixture, for further analysis or use as reference standards. welch-us.com Methods using columns like the Newcrom R1 are explicitly described as scalable and suitable for the preparative isolation of impurities. sielc.comsielc.com This scalability is a key advantage, allowing a seamless transition from analytical-scale detection to preparative-scale purification.

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of this compound, though it typically requires a derivatization step to increase the volatility and thermal stability of the amine. core.ac.uk The free amines are converted into derivatives that are more amenable to GC analysis.

Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic acid anhydride (PFPA). iwaponline.comosha.govnih.gov The resulting derivatives are highly electronegative, making them ideal for detection by a sensitive electron capture detector (ECD). osha.govwho.int

Alternatively, GC coupled with mass spectrometry (GC/MS) provides high specificity and confident identification of the analyte. iwaponline.comnih.gov Using negative ion chemical ionization (NCI) mass spectrometry can achieve very low detection limits. A method for determining DCB-hemoglobin adducts using GC/MS-NCI after derivatization with HFBA reported a detection limit below 0.1 ng/g of hemoglobin. nih.gov Another method for wastewater analysis achieved detection limits of 0.1 µg/L using electron impact GC/MS and 0.01 µg/L using negative ion chemical ionization GC/MS after derivatization with PFPA. iwaponline.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Environmental Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a pivotal and widely employed technique for the analysis of 3,3'-dichlorobenzidine (B165656) (DCB) in various environmental matrices. inchem.org This powerful combination allows for both the separation of DCB from other compounds in a sample and its definitive identification and quantification based on its mass-to-charge ratio.

In environmental monitoring, GC/MS has been successfully used to identify and, in some cases, quantify DCB in complex samples such as industrial wastewater, river water, and sediments. cdc.gov For instance, capillary GC/MS was utilized to confirm the presence of DCB in water concentrates from the Besos River in Spain. cdc.gov Similarly, it has been applied to analyze industrial effluent samples, with one study noting concentrations ranging from 2.60 to 654 µg/L near an industrial pigment site. cdc.gov

The versatility of GC/MS allows for different ionization techniques to enhance sensitivity and specificity. While electron impact (EI) ionization is common, negative ion chemical ionization (NCI) has been shown to provide greater sensitivity for certain compounds. iwaponline.comnih.gov A method involving solid-phase extraction and derivatization followed by GC/MS in NCI mode achieved a detection limit of 0.01 µg/L for DCB in wastewater. iwaponline.com This high sensitivity is crucial for detecting the trace levels at which DCB is often found in the environment.

The table below summarizes findings from various studies utilizing GC/MS for this compound analysis in environmental samples.

Environmental MatrixAnalytical MethodReported Findings
Industrial WastewaterGC/MSDetected at concentrations ≤10 µg/L. cdc.gov
Industrial WastewaterSolid-Phase Extraction, Derivatization, GC/MS-NCIDetection limit of 0.01 µg/L; Recoveries >90%. iwaponline.com
Industrial EffluentGC/MSConcentrations ranged from 2.60 to 654 µg/L near a pigment plant. cdc.gov
River WaterCapillary GC/MSIdentified DCB in dissolved phase of water concentrates. cdc.gov
Lake Water & SedimentGC/MSDetected up to 26.8 µg/L in lake water and 6.53–8.71 µg/L in sediment pore water. cdc.gov

GC with Electron Capture Detection (ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) is another highly sensitive method for the analysis of halogenated compounds like this compound. osha.govdnacih.com The ECD is particularly responsive to electrophilic substances, making it well-suited for detecting chlorinated molecules.

The Occupational Safety and Health Administration (OSHA) has evaluated a method for analyzing airborne aromatic amines, including DCB, that utilizes GC-ECD. osha.govosha.gov This procedure involves collecting air samples on sulfuric acid-treated glass fiber filters, followed by derivatization of the amines with heptafluorobutyric acid anhydride (HFBA). osha.govdnacih.com The resulting derivatives are then quantified by GC-ECD. osha.govdnacih.com This method demonstrates high sensitivity, with a reliable quantitation limit for DCB reported at 3.9 parts per trillion (ppt) or 40 ng/m³ for a 100-liter air sample. osha.govdnacih.com

The effectiveness of GC-ECD is predicated on the ability of the target analyte to capture electrons. Derivatization is often a necessary step to enhance this property and improve chromatographic performance. osha.govdnacih.com The use of a GC column capable of separating the derivatized amines from interferences is also critical for accurate quantification. osha.govdnacih.com

Key Features of OSHA Method for DCB Analysis using GC-ECD:

ParameterSpecification
Analyte 3,3'-Dichlorobenzidine (as HFBA derivative)
Detector Electron Capture Detector (ECD)
Sampling Media Sulfuric acid-treated glass fiber filters
Recommended Air Volume 100 L at 1 L/min
Reliable Quantitation Limit 3.9 ppt (B1677978) (40 ng/m³)
Reference Method OSHA Method 65

Derivatization Strategies for GC Analysis (e.g., Silylation, Pentafluoropropionamides, Heptafluorobutyryl Derivatives)

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis by gas chromatography. research-solution.comchromatographytoday.com For polar compounds like this compound, this typically involves replacing active hydrogens on the amine groups to increase volatility and thermal stability, and to enhance detector response. chromatographytoday.comphenomenex.com

Heptafluorobutyryl (HFB) Derivatives: The formation of heptafluorobutyryl derivatives is a common and effective strategy for the GC analysis of aromatic amines, including DCB. nih.govnih.gov This is typically achieved by reacting the amine with heptafluorobutyric anhydride (HFBA). oup.comresearchgate.net The resulting HFB derivatives are highly electronegative, which makes them particularly sensitive to electron capture detection (ECD). osha.govdnacih.comnih.gov This approach has been successfully used in methods for analyzing DCB in air samples and for determining metabolites in urine. osha.govnih.gov The reaction involves the amine (RNH₂) reacting with (C₃F₇CO)₂O to form RNHCOC₃F₇. osha.gov

Pentafluoropropionyl Derivatives: Similar to HFB derivatives, derivatization with pentafluoropropionic anhydride (PFPA) creates derivatives suitable for GC analysis. iwaponline.comcore.ac.uk A method for determining DCB in industrial wastewater utilized PFPA for derivatization after solid-phase extraction. The resulting pentafluoropropionyl derivative was then analyzed by GC/MS, achieving low detection limits. iwaponline.com

Silylation: Silylation involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group, Si(CH₃)₃. chromatographytoday.comgcms.cz This is a widely used derivatization technique in GC to analyze a variety of compounds containing polar functional groups like amines, alcohols, and carboxylic acids. phenomenex.comgcms.cz Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. researchgate.net While less common for DCB analysis compared to fluorinated acylation, silylation remains a viable strategy to improve its chromatographic properties by increasing volatility and reducing polarity. chromatographytoday.comresearchgate.net

Derivatization StrategyReagent ExampleKey AdvantagesApplication Example
Heptafluorobutyrylation Heptafluorobutyric anhydride (HFBA)Excellent for GC-ECD due to high electronegativity. osha.govdnacih.comnih.govAnalysis of airborne DCB (OSHA Method 65). osha.govdnacih.com
Pentafluoropropionylation Pentafluoropropionic anhydride (PFPA)Enhances volatility and allows for sensitive GC/MS detection. iwaponline.comcore.ac.ukDetermination of DCB in industrial wastewater. iwaponline.com
Silylation N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increases volatility and thermal stability. chromatographytoday.comresearchgate.netGeneral derivatization for polar analytes. researchgate.net

Simultaneous Determination of Related Aromatic Amines using GC

Gas chromatography is well-suited for the simultaneous analysis of multiple aromatic amines in a single run, provided that adequate separation is achieved. This capability is particularly valuable in environmental and occupational monitoring, where samples may contain a mixture of these compounds.

OSHA Method 65, for example, was developed for the concurrent analysis of benzidine, 3,3'-dichlorobenzidine, 2,4-toluenediamine, and 2,6-toluenediamine in air samples. dnacih.com The method uses a common sampler and a sensitive analytical procedure based on derivatization with heptafluorobutyric acid anhydride followed by GC-ECD analysis. osha.govdnacih.com A fused silica (B1680970) capillary column (e.g., SPB-5) is used to separate the different amine derivatives before detection. osha.govdnacih.com

Similarly, research has been conducted on the metabolism of various azo dyes based on dimethyl-, dimethoxy-, or this compound. nih.gov These studies employed GC procedures with electron capture detection to analyze urine for the free amine congeners and their metabolites simultaneously. The methods were based on the analysis of the heptafluorobutyryl derivatives of the target compounds. nih.gov The ability to measure multiple related analytes at once provides a more comprehensive picture of exposure and metabolism.

The challenge in these multi-analyte methods lies in achieving baseline separation of all compounds of interest, especially structural isomers, which can have very similar retention times. lcms.cz Optimization of the GC column, temperature program, and carrier gas flow rate is essential for successful simultaneous determination. lcms.cz

Other Chromatographic Methodologies

Thin-Layer Chromatography (TLC) for Aromatic Amine Separation

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating non-volatile mixtures. researchgate.net It operates on the principle of differential partitioning of compounds between a solid adsorbent material (the stationary phase, e.g., silica gel) coated on a plate and a liquid solvent (the mobile phase) that moves up the plate by capillary action. wikipedia.org

TLC can be used for the qualitative analysis of aromatic amines, including this compound. researchgate.net The separation depends on the relative affinity of the amines for the stationary and mobile phases. researchgate.net Different amines will migrate at different rates, resulting in separated spots on the plate. wikipedia.org The position of a spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. researchgate.net

While primarily a qualitative tool for monitoring reactions or checking the purity of a sample, TLC can be applied to the separation of aromatic amines. wikipedia.orgepa.gov Visualization of the separated amine spots can be achieved using various methods, such as viewing the plate under UV light or spraying it with a visualizing reagent like p-Dimethylaminobenzaldehyde or tetracyanoethylene, which react with aromatic amines to produce colored spots. epfl.ch

Ion Exchange Chromatographic Separation Techniques

Ion-exchange chromatography (IEC) separates molecules based on their net surface charge. This technique is particularly useful for separating ionic or ionizable compounds, such as aromatic amines, which are basic and can be protonated to form cations. tandfonline.compdx.edu

A study demonstrated the successful separation of benzidine, 3,3'-dichlorobenzidine, and 3,3'-diaminobenzidine (B165653) using cation exchange chromatography. tandfonline.com The separation was performed on a resin column (e.g., Dowex 50W-X8) using an acidic eluent. tandfonline.compdx.edu In this specific application, a 0.08 M perchloric acid solution was used as the mobile phase. tandfonline.com

The principle of separation relies on the differential affinity of the protonated amines for the negatively charged sites on the ion-exchange resin. By controlling the pH and ionic strength of the eluent, the analytes can be selectively desorbed and eluted from the column at different times. tandfonline.compdx.edu In the reported method, the order of elution was benzidine, followed by 3,3'-dichlorobenzidine, and finally 3,3'-diaminobenzidine, with distinct retention volumes for each compound. tandfonline.com This demonstrates the feasibility of IEC for resolving mixtures of closely related aromatic amines.

Separation of Aromatic Amines by Ion Exchange Chromatography:

CompoundEluentRetention Volume
Benzidine0.08 M Perchloric Acid10 ml
3,3'-Dichlorobenzidine0.08 M Perchloric Acid14 ml
3,3'-Diaminobenzidine0.08 M Perchloric Acid51 ml
Data from a specific study using a defined chromatographic system. tandfonline.com

Environmental Behavior and Transformation Mechanisms of Dichlorobenzidine

Transport and Distribution Dynamics in Environmental Media

3,3'-Dichlorobenzidine (B165656) (DCB) is an industrial chemical intermediate that can be released into the environment through wastewater and improper disposal. nih.gov Once in the environment, its movement and distribution are governed by a complex interplay of physical and chemical processes. Due to its chemical properties, dichlorobenzidine is primarily found in soils and sediments. cdc.gov

This compound demonstrates a strong tendency to adsorb to soil, sediment, and sludge, which renders it highly immobile in these media. who.int This partitioning behavior is a primary distribution pathway in the environment. publications.gc.ca The compound's free base form is only slightly soluble in water and will rapidly adsorb to and bind with sediment and particulate matter. nih.gov

The extent of this adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Measured Koc values for this compound vary widely, ranging from 721 to as high as 47,000. cdc.govcdc.gov These relatively high values indicate that this compound is expected to have low to no mobility in soil. cdc.govcdc.govnih.gov For instance, the U.S. Environmental Protection Agency (EPA) calculated a Koc value of 1,553, which implies "low mobility". epa.gov However, the adsorption process is complex; while this compound is moderately hydrophobic, it also behaves as a weak base, existing in both neutral and cationic forms depending on the pH. cdc.govepa.gov As the pH increases, the proportion of the cationic form decreases, leading to a reduction in adsorption via Coulombic interactions and an increase in dominance by hydrophobic interactions. cdc.gov Despite this, studies have found no clear correlation between the adsorption constant (Kf) and the organic carbon content of the sediment and soil. cdc.gov

Reported Soil Organic Carbon-Water Partitioning Coefficient (Koc) Values for this compound
Reported Koc Value (L/kg)Source/StudyImplied Mobility
47,000EPA's TRI Program (2014) cdc.govcdc.govNo mobility cdc.govcdc.gov
33,720Measured in soil nih.govNo mobility nih.gov
15,885Measured in soil nih.govNo mobility nih.gov
721 - 3,965Measured in Lake Macatawa sediment samples cdc.govcdc.govnih.govLow to no mobility cdc.govcdc.govnih.gov
1,553EPA (1982) cdc.govcdc.govepa.govLow mobility cdc.govcdc.govepa.gov

A crucial factor in the environmental fate of this compound is its ability to form strong, often irreversible, covalent bonds with soil components, particularly humic and fulvic acids. cdc.govcdc.gov This covalent binding is considered a predominant fate for the substance in soil. canada.ca Aromatic amines like this compound can form these bonds with the humic material found in soils with high organic carbon content. nih.gov

Experiments have shown that this binding is not a readily reversible reaction. govinfo.gov After just 24 hours of contact between this compound and sediment, only 36% of the parent compound could be extracted with methanol. cdc.gov In another study, this compound applied to soil via municipal sewage sludge quickly became unextractable, with none of the chemical recovered by organic solvent extraction after four months. canada.ca This strong binding immobilizes the compound and makes accurate predictions of its adsorption based solely on a Koc value difficult. cdc.gov

Because this compound preferentially partitions to sediment particles, its transport within aquatic systems is substantially affected by the movement of those sediments. researchgate.net While the compound itself is highly immobile in soil, this compound bound to sediment can be transported over relatively long distances. cdc.gov Sediment can act as both a sink and a source for contaminants; resuspension events can reintroduce the pollutants into the water column long after the original source has been controlled. clu-in.org

Activities that cause sediment resuspension, such as ship traffic, storm events, and dredging, can facilitate the transport of this compound. clu-in.orgepa.gov For example, an 11-year field study in Lake Macatawa, Michigan, found an oscillatory distribution pattern of this compound. cdc.gov This pattern was explained by sediment resuspension and transport driven primarily by wind-induced resonant motions (seiching). cdc.govresearchgate.net Higher velocity currents can transport larger contaminated particles over greater distances. epa.gov

Field studies have confirmed that this compound and its degradation product, benzidine (B372746), can be transported over long distances. nih.gov In Lake Macatawa, higher levels of this compound were measured 6 kilometers away from its known source than in the sediment immediately adjacent to that source. cdc.gov This phenomenon was attributed to the transport of contaminated sediment following resuspension events. cdc.gov

While the atmosphere is not considered a significant pathway for its environmental transport due to its low vapor pressure and Henry's law constant, the possibility of long-range transport via atmospheric and water-borne pathways from other countries exists. cdc.govcanada.ca However, any this compound released to the air is expected to adsorb to airborne particulate matter, which can then be removed by wet and dry deposition. cdc.gov The primary mechanism for long-distance transport remains the movement of contaminated sediments in aquatic systems. cdc.govnih.gov

This compound is very persistent in soil and sludge-amended soil. cdc.govgovinfo.gov Its strong binding to soil constituents and low water solubility contribute to its immobilization and persistence. osti.gov Studies have demonstrated very slow mineralization under both aerobic and anaerobic conditions. who.intcanada.ca In one study, after a 182-day incubation of this compound in sludge-amended sandy soil, less than 2% of the compound was recovered as carbon dioxide. osti.gov Another experiment showed that under aerobic conditions, only about 2% of this compound mineralized after 32 weeks, and under anaerobic conditions, no gas evolution was detected after one year. cdc.govgovinfo.gov

This persistence means that soil can act as a moderate to long-term reservoir for the chemical. osti.gov Although highly immobile, a small but finite quantity can leach through the soil profile at a relatively constant rate. osti.gov The greatest potential for general population exposure, though expected to be negligible, is from its persistence in the environment due to improper land disposal. cdc.gov

Long-Distance Transport Phenomena of this compound and its Congeners

Degradation and Transformation Pathways

The breakdown of this compound in the environment occurs through several pathways, with rates varying significantly depending on the medium and conditions.

Photodegradation is an important and rapid fate process in sunlit environments. cdc.gov In water exposed to natural sunlight, this compound breaks down very quickly, with an estimated half-life of approximately 90 seconds. govinfo.gov In the atmosphere, it may react with photochemically-produced hydroxyl radicals, with an estimated half-life of about 10 hours. cdc.gov This rapid photolysis can produce degradation products including monochlorobenzidine and benzidine. who.intcanada.ca

In contrast, biodegradation is generally a slow process. nih.gov this compound is considered fairly resistant to degradation by naturally occurring aquatic microbial communities. canada.ca In soil, degradation is very slow. cdc.gov The estimated half-life for aerobic biodegradation in soil ranges from 4 to 26 weeks. who.intcanada.ca Under anaerobic conditions, such as those in lake sediments, this compound can undergo microbially-mediated sequential dehalogenation. cdc.govcdc.gov This process transforms this compound first into the transient intermediate 3-monochlorobenzidine and then into benzidine. cdc.govcdc.govresearchgate.net In one study of anaerobic lake water and sediment mixes, up to 80% of the this compound was transformed to benzidine over a one-year period, with an estimated half-life for the parent compound of approximately 150 days. cdc.gov This transformation is significant because the final product, benzidine, has a greater affinity for the aqueous phase and is thus more mobile in the environment. cdc.gov

Other transformation pathways include oxidation by metal ions, such as iron (III), which may be present in clay. who.intcanada.ca Hydrolysis is not considered a significant degradation pathway. cdc.gov

Estimated Half-life of 3,3'-Dichlorobenzidine in Various Environmental Media
Environmental CompartmentConditionEstimated Half-LifeSource
AirPhotolysis1.5 - 5 minutes who.intcanada.ca
AirPhotooxidation0.9 - 9 hours who.intcanada.ca
Surface WaterPhotolysis (Sunlight)~90 seconds govinfo.gov
Surface WaterBiodegradation4 - 26 weeks who.intcanada.ca
Anaerobic GroundwaterBiodegradation16 - 101 weeks who.intcanada.ca
SoilAerobic Biodegradation4 - 26 weeks who.intcanada.ca
Lake Water/Sediment MixAnaerobic Biodegradation~150 days cdc.gov

Photodegradation and Photolysis in Aqueous and Atmospheric Phases

Photodegradation is a primary mechanism for the transformation of DCB in the environment, particularly in the presence of sunlight.

This compound is highly susceptible to photodegradation in both aquatic and atmospheric environments. In water, DCB is extremely photolabile and is expected to undergo rapid photolysis in sunlit surface waters. cdc.govepa.gov Studies have shown that under natural sunlight, the half-life of DCB in water can be as short as 90 seconds. cdc.govymparisto.fi This rapid degradation is also observed under simulated sunlight conditions. epa.gov In the atmosphere, DCB is also expected to break down quickly when exposed to natural sunlight, with an estimated half-life of approximately 9.7 hours due to reactions with photochemically-produced hydroxyl radicals. govinfo.gov Another estimation suggests a half-life of 1.5 to 5 minutes for photolysis in the air. who.intcanada.ca

The photodegradation of this compound proceeds through a sequential dehalogenation process. The initial step involves the removal of one chlorine atom to form 3-chlorobenzidine, also known as monochlorobenzidine (MCB). cdc.govcore.ac.ukresearchgate.net This intermediate is also unstable and further degrades to form benzidine. cdc.govcore.ac.ukresearchgate.net Laboratory experiments have confirmed that under simulated tropospheric solar radiation, DCB undergoes this stepwise dehalogenation. core.ac.ukresearchgate.net The formation of benzidine, a known carcinogen, as a stable photoproduct is a significant environmental concern. cdc.govresearchgate.net

Given its rapid photolysis in aqueous solutions and strong absorption of light at wavelengths greater than 290 nm, it is suggested that this compound may also be susceptible to direct photolysis on soil surfaces that are exposed to natural sunlight. cdc.govcdc.govnih.gov This suggests that photodegradation could be a relevant transformation pathway for DCB present in the upper layers of contaminated soil.

Research into the photodegradation of this compound has identified several key aspects of its mechanism and the resulting products. The process is known to yield not only monochlorobenzidine and benzidine but also a variety of colored, water-insoluble products. cdc.govresearchgate.net The disappearance quantum yields, a measure of the efficiency of a photochemical reaction, are high for both DCB and its initial breakdown product, monochlorobenzidine, while the quantum yield for benzidine is much lower, indicating its relative stability. researchgate.net The photolability of DCB is notably reduced in nonaqueous solvents, and the mechanism of dechlorination does not appear to be a simple homolytic cleavage of the carbon-chlorine bond. researchgate.net

Susceptibility to Direct Photolysis on Soil Surfaces

Biodegradation and Microbial Transformation Processes

In contrast to its rapid photodegradation, the biodegradation of this compound is a significantly slower process, particularly in soil environments.

Under aerobic conditions in soil, the mineralization of this compound to simpler inorganic compounds is a very slow process. who.int One study observed only 2% mineralization of DCB over a 32-week period in soil. nih.gov This indicates that while biodegradation does occur, it is not a rapid or efficient removal pathway in aerobic soil environments. who.intnih.gov The half-life for the aerobic degradation of DCB in soil has been estimated to range from 4 to 26 weeks. who.int

Sequential Dehalogenation by Microbial Activity in Anaerobic Sediment-Water Systems

Under anaerobic conditions, such as those found in sediment-water systems, 3,3'-dichlorobenzidine (DCB) can undergo sequential dehalogenation mediated by microbial activity. cdc.govresearchgate.net This process involves the stepwise removal of chlorine atoms, leading to the formation of less halogenated and more mobile intermediates and products.

Laboratory studies using sediment-water mixtures from lakes have demonstrated this transformation. cdc.govosti.gov In these experiments, DCB was observed to dehalogenate to 3-monochlorobenzidine (MCB) as a transient intermediate, which was then further dehalogenated to benzidine. cdc.govresearchgate.netcore.ac.uk Over a one-year incubation period under anaerobic conditions, up to 80% of the initial DCB was transformed into benzidine. cdc.gov The transformation pathway is as follows:

3,3'-Dichlorobenzidine → 3-Monochlorobenzidine → Benzidine

The involvement of microbial activity is confirmed by the absence of these degradation products in autoclaved (sterilized) control samples. cdc.govresearchgate.netosti.gov The half-life for DCB in these anaerobic lake water and sediment mixtures was estimated to be approximately 150 days. cdc.gov

This dehalogenation process has significant environmental implications. The resulting product, benzidine, exhibits a greater affinity for the aqueous phase compared to the more hydrophobic DCB. cdc.govresearchgate.net This shift in partitioning behavior suggests that the progressive dehalogenation of DCB in anaerobic sediments can lead to higher concentrations of total aromatic amines in the water, increasing the potential for their transport and wider distribution in the environment. researchgate.netcore.ac.uk

Persistence in Soil and Sludge-Amended Soil

3,3'-Dichlorobenzidine is known to be very persistent in both soil and soil amended with sewage sludge. cdc.govgovinfo.gov Its strong binding to soil and sludge components significantly limits its mobility and degradation. osti.govinchem.org

Studies evaluating the biodegradation of ¹⁴C-labeled DCB in a sandy soil amended with sewage sludge over a 182-day period showed minimal mineralization. govinfo.goviaea.org Less than 2% of the added DCB was recovered as ¹⁴CO₂, indicating a high resistance to microbial breakdown under these conditions. govinfo.goviaea.org It is worth noting that measuring biodegradation through ¹⁴CO₂ evolution might provide a conservative estimate of the total degradation extent. govinfo.gov

The persistence of DCB is further highlighted by its low mobility. In soil column studies designed to simulate leaching, very small amounts of DCB were detected in the leachate water even after extended periods of irrigation. osti.gov This immobility is attributed to the strong adsorption of DCB to soil organic matter and its low water solubility, leading to the formation of bound residues in the humus. osti.gov Despite this high immobility, a small but finite amount of DCB was observed to leach through the soil profile at a relatively constant rate. osti.gov

Concentrations of DCB have been detected in agricultural soils and municipal sludge. For instance, DCB levels of 0.01–0.04 mg/kg have been found in Canadian agricultural soils, and a concentration of 16 ppm was reported in municipal sludge from Michigan. cdc.gov

Requirements for Further Systematic Studies on Microorganism Involvement

Further research is necessary to identify the specific microbial species or consortia responsible for the degradation of DCB and to elucidate the biochemical pathways and enzymes involved. govinfo.gov A deeper understanding of the factors that influence the rate and extent of degradation, such as microbial population density, nutrient availability, and environmental conditions, is also required.

The observation that up to 80% of DCB can be degraded to benzidine in anaerobic sediment-water mixtures within a year underscores the environmental significance of this microbial transformation. govinfo.gov Therefore, more comprehensive studies are crucial for developing effective bioremediation strategies for sites contaminated with DCB and for accurately assessing the environmental risks posed by this compound and its transformation products. govinfo.govnih.gov

Chemical Oxidation and Other Abiotic Transformations

Oxidation by Metal Ions (e.g., Ferric Iron) in Clay Minerals

The abiotic transformation of 3,3'-dichlorobenzidine in the environment can be influenced by interactions with minerals, particularly clays. It has been questioned whether DCB, similar to benzidine, can be oxidized by the metal ions present in clay minerals. epa.gov Clay minerals are known to possess a high capacity for adsorbing organic cations through mechanisms like ion exchange. acs.org

The surfaces of clay minerals, such as kaolinite (B1170537) and bentonite, have binding sites that can interact with metal ions and organic compounds. researchgate.netwur.nlajol.info The adsorption and subsequent transformation of organic compounds can be influenced by the type of clay, its cation exchange capacity, and the presence of metal ions like ferric iron (Fe³⁺) within the clay structure. researchgate.net The interaction between heavy metals and clay minerals often involves the formation of inner-sphere complexes with surface hydroxyl groups, a process that is pH-dependent. wur.nl While the specific oxidation of DCB by ferric iron in clay minerals requires further direct investigation, the known reactivity of clay surfaces suggests a potential pathway for its abiotic degradation. epa.gov

Pyrolysis Pathways and By-product Formation (e.g., HCl Release)

The thermal decomposition, or pyrolysis, of chlorinated organic compounds like this compound can lead to the formation of various by-products, including hydrochloric acid (HCl). The management of organochlorine waste often involves thermal treatment, where understanding the degradation pathways is crucial. iupac.org

During the pyrolysis of chlorinated hydrocarbons, the formation of aromatic rings and other products occurs through complex reaction mechanisms. nih.gov For instance, the thermal chlorination of methane (B114726) to produce chloromethanes can result in the formation of HCl as a by-product. iupac.org Similarly, the production of vinyl chloride monomer (VCM) from ethylene (B1197577) generates organochlorine waste, and its controlled combustion transforms it into CO₂, H₂O, and HCl, with the HCl often being recycled within the process. iupac.org Although specific studies detailing the complete pyrolysis pathways of pure this compound are not extensively available, the principles of thermal degradation of organochlorines suggest that HCl would be a significant by-product due to the presence of chlorine in the DCB molecule.

Thermal Degradation of this compound-Containing Azo Colorants

3,3'-Dichlorobenzidine is a key intermediate in the manufacturing of certain azo pigments and dyes. cdc.govnih.gov The thermal stability of these colorants is an important consideration, as their degradation can lead to the release of the constituent aromatic amines, including DCB.

Diarylide pigments, which are based on DCB, are known to be susceptible to thermal breakdown at temperatures exceeding 200°C. mst.dk This degradation can occur during the processing of materials that incorporate these pigments, such as plastics and films, especially when they are heated for prolonged periods. inchem.org The azo bond is typically the most unstable part of the colorant molecule and can be cleaved under thermal stress. canada.ca This cleavage can result in the formation of the original aromatic amines from which the pigment was synthesized. canada.ca Therefore, the heating of products containing DCB-based pigments is a potential source of occupational and environmental exposure to this compound. inchem.org

Environmental Monitoring and Field Investigation Methodologies

The environmental behavior of 3,3'-dichlorobenzidine (DCB) is characterized by its persistence, low mobility, and strong affinity for solids. Understanding its distribution and ultimate fate requires robust monitoring and investigation methodologies that account for its unique physicochemical properties.

Long-Term Field Studies on this compound Distribution in Aquatic Sediment-Water Systems

Long-term field investigations are crucial for understanding the persistent nature of this compound in the environment. Studies have shown that DCB is predominantly found in soils and sediments due to its low water solubility and tendency to bind strongly to particulate matter. nih.govnih.gov This strong adsorption means that sediments act as a primary sink for DCB in aquatic environments.

Field observations have detected DCB as far as 6 kilometers from its original source, indicating that transport occurs primarily through the movement of contaminated sediments, rather than in a dissolved phase. The necessity of long-term monitoring is underscored by the compound's slow degradation. For instance, a study of anaerobic sediment-water mixtures demonstrated that it could take a year for up to 80% of the this compound to degrade into its congener, benzidine. Methodologically, such long-term studies involve periodic sampling of sediment and water to analyze contaminant concentrations over time, providing insight into degradation rates, transport dynamics, and the long-term stability of the compound in situ. The U.S. EPA's STORET database has been utilized to compile and analyze historical data on DCB concentrations in various water bodies, serving as a resource for long-term temporal analysis. nih.gov

Spatial and Temporal Distribution Patterns of this compound and Congeners in Environmental Compartments

The spatial distribution of this compound is largely concentrated near industrial sites where it was produced or used, particularly in the manufacturing of pigments for inks, textiles, and plastics. nih.gov Due to its low mobility, the highest concentrations are typically found in the soils and sediments immediately surrounding these point sources. nih.gov However, as noted, the compound can be redistributed over significant distances while adhered to sediment particles. DCB has been identified in various environmental compartments, including river water, urban wastewater, and, most significantly, sediment. nih.gov

From a temporal perspective, the production and use of DCB have markedly decreased since the 1980s due to regulatory actions. nih.gov This has led to an expected reduction in new environmental releases. However, because of its persistence, historical contamination remains a significant concern. In environments shielded from sunlight, such as deeper sediment layers, DCB can persist for extended periods. The temporal and spatial dynamics are influenced by sediment characteristics; for example, studies on other persistent organic pollutants show that accumulation and residence times differ significantly between sandy, high-energy environments and muddy, depositional zones.

Methodologies for Identifying and Quantifying Chemical Sources for Fate Prediction

Accurately identifying and quantifying this compound in environmental samples is fundamental to predicting its fate and transport. A variety of analytical methods have been developed for this purpose, each with specific applications and sensitivities.

High-performance liquid chromatography (HPLC) is a primary method used in many studies. When equipped with an electrochemical detector, HPLC provides acceptable sensitivity for analyzing environmental samples. Gas chromatography (GC) is also widely used, though it may require the chemical derivatization of the aromatic amines to achieve detection.

For more specific and unambiguous identification, separation techniques are commonly paired with mass spectrometry (MS). Methodologies such as GC/MS and HPLC/MS are considered standard for confirming the presence of DCB. nih.gov For highly sensitive analyses, stable isotope dilution capillary GC coupled with negative chemical ionization MS has been employed, capable of reaching very low detection limits, although it requires extensive sample purification and derivatization. The EPA has established standardized procedures, such as EPA Method 605, which outlines the use of HPLC with an electrochemical detector for the determination of benzidine and DCB in industrial wastewater.

Beyond direct measurement, multimedia environmental fate models are used to predict the distribution of chemicals like DCB. These quantitative models integrate data on a chemical's physicochemical properties, emission rates, and environmental parameters to simulate its movement and persistence across air, water, and soil compartments, providing a comprehensive picture of its environmental behavior.

Table 1: Selected Analytical Methods for this compound Detection

Method Detection Limit Matrix Reference
High-Performance Liquid Chromatography (HPLC) 5 ng (quantifiable) Water
HPLC / Particle Beam / MS 2.5 µg/L Water
Stable Isotope Dilution Capillary GC/NCI-MS 0.5 ng/L (for Benzidine) Water
Gas Chromatography (GC) <20 µg/kg Fish nih.gov

Unknown Significance of Humus-Bound this compound Residues as Future Contamination Sources

A critical aspect of this compound's environmental fate is its interaction with soil organic matter, particularly humic substances. Research demonstrates that DCB becomes strongly and, in many cases, irreversibly bound to soil humus. This process involves the formation of covalent bonds between the amine groups of the DCB molecule and the humic components, effectively sequestering the chemical from the surrounding environment.

This binding significantly reduces the amount of solvent-extractable "free" DCB in the soil over time. One study showed that after 32 weeks of incubation in soil, approximately 90% of the applied DCB was incorporated into this bound residue fraction. The formation of these humus-bound residues stabilizes DCB against microbial degradation and is considered a primary fate process in soil.

Despite the strength of this binding, the long-term significance of these residues as a potential source of future contamination is "essentially unknown". While sequestration is generally viewed as a form of detoxification, there is a theoretical concern that changes in environmental conditions could lead to the future release of the bound chemical or its degradation products. Studies on other classes of bound pollutants, such as polycyclic aromatic hydrocarbons (PAHs), have shown that plant root activities can remobilize a fraction of these residues, making them bioavailable again. However, whether similar pathways exist for the release of bound this compound has not been determined, representing a significant gap in understanding its ultimate environmental risk.

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
3,3'-Dichlorobenzidine 7070
Benzidine 7111
N-Acetyl-3,3'-dichlorobenzidine 51677
N,N'-Diacetyl-3,3'-dichlorobenzidine 134139

Applications of Dichlorobenzidine in Materials Science and Engineering Research

Dichlorobenzidine as a Cross-linking and Curing Agent in Polymer Science

The diamine structure of this compound allows it to function effectively as a building block and a curative in polymerization reactions, particularly in the formation of high-performance elastomers.

This compound acts as a curing agent for liquid-castable polyurethane elastomers and solid urethane (B1682113) plastics. researchgate.netcountryroofing.netepa.gov In this role, the amine groups of DCB react with the isocyanate groups of a polyurethane prepolymer, resulting in a cross-linked, three-dimensional polymer network. This process, known as curing, transforms the liquid prepolymer into a solid, durable, and elastic material.

Research has shown that DCB can be used alone or in conjunction with other diamine curatives, such as 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA), to achieve specific material properties. researchgate.netdntb.gov.ua In a study focused on developing low-temperature, oil-resistant urethane elastomers for military applications, various formulations were tested. A system that utilized this compound as the curative in combination with tolylene diisocyanate and a polypropylene-ethylene ether triol polyol came closest to meeting the demanding army specifications for both oil resistance and low-temperature flexibility. nih.gov The selection of the curing agent is critical as it significantly influences the final thermomechanical properties of the elastomer.

This compound in Pigment Chemistry and Colorant Development

The most significant application of this compound is as a chemical intermediate in the synthesis of organic pigments. researchgate.netmdpi.com The resulting pigments are valued for their color strength and stability in a variety of materials.

This compound is the primary precursor for a major class of pigments known as diarylide yellows, as well as some orange and red azo pigments. dntb.gov.uamdpi.comca.govresearchgate.net These pigments are used extensively to impart color to printing inks, textiles, paints, plastics, crayons, and rubber. researchgate.netsgs.comnih.govmjbas.com

The manufacturing process involves a two-step chemical reaction. First, 3,3'-dichlorobenzidine (B165656) is converted into its bis-diazonium salt through a process called tetrazotization, which involves reacting it with sodium nitrite (B80452) and hydrochloric acid at low temperatures. This highly reactive intermediate is then immediately coupled with one or two equivalents of a coupling agent, typically an acetoacetarylide, to form the final pigment molecule.

The specific acetoacetarylide used determines the final properties and classification of the pigment. For example:

Pigment Yellow 13 is produced from tetrazotized 3,3'-dichlorobenzidine and two equivalents of acetoacet-2,4-xylidide (AAMX). mjbas.com

Pigment Yellow 83 is produced from tetrazotized 3,3'-dichlorobenzidine and two equivalents of 4-chloro-2,5-dimethoxy-acetoacetanilide (AADMCA). mjbas.com

This synthetic pathway allows for the creation of a range of pigments with varied shades and performance characteristics suitable for diverse material applications. researchgate.net

Table 1: Examples of Diarylide Yellow Pigments Derived from 3,3'-Dichlorobenzidine

Pigment NameC.I. NameCoupling ComponentKey Applications
AAA Diarylide YellowPigment Yellow 12Acetoacetanilide (B1666496) (AAA)Printing Inks
AAMX Diarylide YellowPigment Yellow 13Acetoacet-2,4-xylidide (AAMX)Plastics, Inks
AAOA Diarylide YellowPigment Yellow 14Acetoacet-o-anisidide (AAOA)Inks, Rubber
AAOT Diarylide YellowPigment Yellow 17Acetoacet-o-toluidide (AAOT)Inks, Paints
HR YellowPigment Yellow 83N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidePaints, Plastics, Inks

Research into novel colorants often focuses on synthesizing new dye structures from precursors like benzidine (B372746) and its analogues to achieve unique shades and improved performance properties, such as dyeing efficiency and fastness on synthetic fabrics like polyester (B1180765). dntb.gov.uasgs.com The synthesis of novel bis-azo dyes typically follows the established chemical pathway of diazotization of a diamine (like benzidine or its analogues) followed by a coupling reaction with a suitable coupling agent. countryroofing.net

In studies on new bis-azo dyes derived from benzidine, researchers have synthesized and characterized the resulting compounds using a suite of analytical techniques to confirm their structure and evaluate their properties. mdpi.comsgs.com

Synthesis: The general method involves diazotizing the benzidine base and coupling it with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or pyrazole (B372694) derivatives. countryroofing.netsgs.com

Spectroscopic Characterization: The structures of the newly synthesized dyes are confirmed using methods such as FT-IR, ¹H NMR, ¹³C NMR, and UV-visible spectroscopy. researchgate.netsgs.com These techniques provide definitive information on the functional groups present (e.g., N=N, C=O), the arrangement of atoms, and the electronic absorption properties of the dye molecules. researchgate.net

Azo-Hydrazone Tautomerism: Spectroscopic analysis in different solvents and at varying pH levels is crucial for studying the azo-hydrazone tautomerism that these dyes can exhibit. dntb.gov.uasgs.com This equilibrium between two structural forms can significantly affect the color and stability of the dye. For many synthesized benzidine-based bis-azo dyes, the hydrazone tautomer was found to be more stable. sgs.com

Dyeing Performance: The novel dyes are applied to textile fabrics, such as polyester, to evaluate their dyeing performance. researchgate.netdntb.gov.ua Key parameters like color strength (K/S), dye exhaustion (%E), and fastness to washing, light, and perspiration are measured to determine their suitability for industrial textile applications. sgs.com

This research approach allows for the systematic development and evaluation of new colorants with potentially superior properties for the textile industry.

Given the toxicological concerns associated with this compound, significant research has been dedicated to developing safer, non-mutagenic analogues that can serve as alternative intermediates in pigment synthesis. The goal is to design molecules that retain the color properties of DCB-based pigments while eliminating their genotoxicity.

The primary strategy involves introducing bulky chemical groups at specific positions on the benzidine molecule.

Increased Dihedral Angle: Adding substituents to the 2,2'-positions of the biphenyl (B1667301) linkage forces the two phenyl rings to twist relative to each other. This increased dihedral angle is believed to hinder the molecule's ability to be metabolized into a carcinogenic species in vivo.

Blocked Metabolic Sites: Placing bulky groups in the 3,3'-positions can also reduce or eliminate mutagenic activity.

Researchers have synthesized and tested various analogues, such as 2,2′-dimethyl-5,5′-dipropoxybenzidine, and found them to be non-mutagenic in standard assays. Pigments derived from these "twisted" benzidine analogues are being evaluated as potentially viable alternatives to those made from 3,3'-dichlorobenzidine, aiming to match the hue, color strength, and photostability of the traditional pigments.

Synthesis and Spectroscopic Characterization of Novel Bis Azo Dyes for Textile Dyeing

Analytical Applications Beyond Industrial Production

Beyond its large-scale industrial use, 3,3'-dichlorobenzidine has specific applications in the field of analytical chemistry.

Its chemical properties have been exploited for the detection of precious metals. This compound or its salts have been used in a colorimetric test for the presence of gold. mdpi.comca.govresearchgate.net

Furthermore, high-purity 3,3'-dichlorobenzidine is manufactured and sold as an analytical standard or reference material. These standards are essential for the accurate calibration of analytical instruments and for the validation of methods used to detect and quantify trace amounts of the compound. Laboratories use these reference materials for the precise analysis of this compound residues in environmental samples (like water and soil) and biological samples (like urine), ensuring compliance with regulatory limits and supporting research into its environmental fate and toxicology. mdpi.com Analytical methods for which these standards are critical include gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC). mdpi.com

Computational Chemistry and Molecular Modeling Approaches for Dichlorobenzidine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study dyes derived from dichlorobenzidine and its parent compound, benzidine (B372746), offering deep insights into their chemical behavior.

DFT calculations are instrumental in predicting and rationalizing the dyeing performance of this compound-derived dyes. fishersci.fifishersci.fi By modeling the interaction between the dye molecule and a substrate, such as a polyester (B1180765) fabric, researchers can postulate the mechanism of the dyeing process. fishersci.fi For instance, in acidic dye baths, theoretical investigations are often performed on the protonated forms of the dye molecules to simulate the actual dyeing conditions. fishersci.fi

Computational studies on analogous benzidine-derived bis-azo dyes have shown that DFT can be used to understand the factors affecting dyeability. fishersci.fifishersci.fi Parameters related to performance, such as color strength (K/S) and dye exhaustion (%E), can be correlated with the calculated electronic properties of the dyes. fishersci.fifishersci.finih.gov This allows for the prediction of how different structural modifications to the this compound core will affect the final color and the efficiency of the dyeing process. nih.gov These computational approaches provide valuable structure-performance relationships that guide the design of new and optimized disperse dyes. nih.gov

A key application of DFT in the study of this compound-derived dyes is the calculation of various chemical descriptor parameters. fishersci.fifishersci.fi These quantum chemical parameters are crucial for understanding the electronic structure and reactivity of the dye molecules. fishersci.fiindiamart.com

Key descriptors include:

E(HOMO): The energy of the Highest Occupied Molecular Orbital. It relates to the electron-donating ability of a molecule.

E(LUMO): The energy of the Lowest Unoccupied Molecular Orbital. It relates to the electron-accepting ability of a molecule.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO) (ΔE = E(LUMO) - E(HOMO)). This gap is an indicator of molecular stability and color.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the global electrophilic power of a molecule. sigmaaldrich.com

These parameters are calculated to forecast the behavior of dyes and can be correlated with experimental observations. fishersci.fibaiwei.org For example, the interaction between a dye molecule and a substrate can be analyzed by comparing their respective chemical potentials and hardness values. sigmaaldrich.com

Below is an interactive table showing representative DFT-calculated chemical descriptor parameters for a hypothetical series of this compound-derived dyes, illustrating how substituent changes can affect these values.

Note: The values in this table are illustrative and represent typical trends observed in DFT studies of azo dyes.

Many azo dyes derived from this compound can exist in two tautomeric forms: the azo form and the hydrazone form. fishersci.at The equilibrium between these two forms is critical as it strongly influences the dye's color and stability. americanelements.com DFT calculations are a primary tool for studying this tautomerism. fishersci.fifishersci.co.uk

By calculating the total energies of both the azo and hydrazone structures, researchers can predict which tautomer is more stable under specific conditions (e.g., in different solvents or at different pH levels). fishersci.co.ukfishersci.be For many hydroxyazo dyes, computational studies have confirmed that the hydrazone form is more stable. nih.govfishersci.at These theoretical findings are often corroborated with experimental techniques like UV-Vis and NMR spectroscopy to provide a comprehensive understanding of the tautomeric behavior. nih.govfishersci.be The ability to predict the dominant tautomer is essential for designing dyes with specific, stable color properties.

Estimation of Chemical Descriptor Parameters for Dyes

General Computational Methodologies in this compound Research

Beyond DFT, a range of computational methods are employed to study this compound and its derivatives, providing a broader understanding of their molecular characteristics and reactivity.

Computational chemistry allows for the detailed simulation and prediction of the three-dimensional structures of molecules. americanelements.com Using methods ranging from semi-empirical to high-level ab initio calculations, researchers can determine optimized molecular geometries, bond lengths, and bond angles for this compound and its derivatives. baiwei.org

These simulations also predict a wide array of molecular properties:

Electronic Properties: Charge distribution, molecular orbital shapes, and reactivity indices can be mapped, identifying the most reactive sites within a molecule. baiwei.orgamericanelements.com

Spectroscopic Properties: Computational models can predict spectroscopic data (e.g., IR, NMR, UV-Vis spectra), which aids in the interpretation of experimental results. americanelements.com

Conformational Analysis: The flexibility of the biphenyl (B1667301) linkage in this compound can be studied by calculating the energy profile of torsion angles, revealing the most stable conformations. sigmaaldrich.com

These predictive capabilities are crucial for designing molecules with desired properties for applications in pigments and polymers. epa.gov

Computational methods are powerful tools for elucidating the complex reaction mechanisms involving this compound. uni.lu By modeling the entire reaction pathway, from reactants through transition states to products, chemists can gain a deeper mechanistic insight that complements experimental observations. americanelements.comwikilectures.eu

This exploration involves:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants and products.

Calculating Activation Energies: Determining the energy barriers for a reaction, which provides information about reaction rates. nih.gov

Investigating Intermediates: Characterizing the structure and stability of any intermediate species formed during the reaction.

Such studies are vital for understanding the synthesis of this compound-based dyes and polymers, as well as for predicting potential reaction byproducts. nih.gov The ability to computationally screen different reaction pathways can guide the development of more efficient and selective synthetic routes. uni.lu

Integration with Machine Learning for Accelerated Molecular Design

The integration of computational chemistry with machine learning (ML) has emerged as a transformative approach to accelerate the design of novel molecules with desired properties. For this compound systems, this synergy offers a powerful framework for navigating the vast chemical space to identify derivatives with tailored characteristics, while potentially reducing the reliance on time-consuming and resource-intensive experimental synthesis and testing. This process primarily involves developing predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, and employing generative algorithms to propose new chemical entities.

Machine learning algorithms are adept at identifying complex, non-linear patterns within large datasets. In the context of this compound, ML models can be trained on datasets of related aromatic amines to predict specific endpoints. nih.gov These models learn the intricate relationships between the molecular structures and their corresponding activities or properties. unc.edu The predictive power of these models is crucial for the initial stages of molecular design. azolifesciences.com

A key application is the prediction of toxicological profiles. For instance, hybrid neural network frameworks have been utilized to predict the carcinogenicity of chemical mixtures that include this compound, demonstrating the capacity of ML to model complex biological outcomes. mdpi.com By accurately forecasting properties like mutagenicity or carcinogenicity, researchers can prioritize or deprioritize candidate molecules early in the design phase. nih.gov This predictive capability is foundational to accelerated molecular design, as it provides a rapid, in silico screening method. azolifesciences.com

The general workflow for accelerated molecular design using machine learning can be broken down into several key stages:

Data Curation and Representation: A robust dataset containing molecules with known properties is assembled. For this compound systems, this would include this compound itself and a library of its derivatives or related aromatic amines. Each molecule is then converted into a machine-readable format using molecular descriptors or fingerprints. imist.manih.gov These descriptors quantify various aspects of the molecule, including its topology, electronic properties, and physicochemical characteristics. imist.ma

Model Training and Validation: Various machine learning algorithms are trained on the curated dataset to build a predictive model. Common algorithms include Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). nih.govimist.ma For example, studies on aromatic amines have successfully used multiple ML methods to create robust QSAR models for predicting mutagenicity. nih.gov The performance of these models is rigorously evaluated using statistical metrics to ensure their predictive accuracy and reliability. imist.ma

Machine Learning Method Application Area for Aromatic Amines Key Performance Metrics (Example) Reference
Hierarchical Support Vector Regression (HSVR)Mutagenicity Predictionr² = 0.78–0.93 (training set), r² = 0.73–0.85 (test set) nih.gov
Random Forest (RF)Carcinogenicity Prediction, N-dealkylation MetabolismAccuracy > 80% fishersci.co.uk
Artificial Neural Networks (ANN)QSAR Modeling for PIN1 InhibitorsR²test = 0.98, MSE = 0.013 imist.ma
Hybrid Neural Network (HNN)Carcinogenicity Prediction of MixturesAccuracy = 92.72% mdpi.com

This table is illustrative and shows the performance of various machine learning models in predicting properties for aromatic amines and related compounds, demonstrating the applicability of these methods to this compound systems.

De Novo Molecular Design: Once a reliable predictive model is established, it can be coupled with generative models to design new molecules. nih.govfrontiersin.org These generative approaches, which can include recurrent neural networks (RNNs) or generative adversarial networks (GANs), explore the chemical space to create novel molecular structures. nih.govnih.gov The process is guided by the predictive QSAR model, which acts as a scoring function, steering the generation towards molecules that are predicted to have desirable properties (e.g., high efficacy, low toxicity). mdpi.com This "inverse design" process allows for the targeted creation of new this compound derivatives optimized for a specific function. researchgate.net

Screening and Prioritization: The generated molecules are then screened in silico using the trained ML models. mdpi.com This high-throughput virtual screening rapidly filters vast numbers of potential candidates, identifying a smaller, more manageable set of promising molecules for further computational analysis or experimental synthesis and validation. unc.edu This significantly accelerates the discovery pipeline by focusing resources on candidates with the highest probability of success.

By integrating machine learning with computational chemistry, the design of novel this compound systems can be transformed from a process of trial-and-error to a data-driven, targeted search. This approach not only speeds up the discovery of new molecules but also enables a more systematic exploration of the chemical space around the this compound scaffold.

Q & A

Q. What are the primary toxicological targets of 3,3'-dichlorobenzidine in mammalian systems, and how are these effects methodologically assessed?

Hepatic, respiratory, and neurological systems are the most sensitive non-cancer targets, while carcinogenicity is the primary endpoint. Experimental protocols involve oral administration in rodents (rats, mice) and dogs, followed by histopathological examination of organs and DNA binding assays. Hepatic metabolism studies focus on cytochrome P450-mediated oxidation to reactive intermediates, validated via microsomal enzyme assays .

Q. How does 3,3'-dichlorobenzidine interact with environmental matrices like soil and water?

Environmental persistence is assessed through photodegradation kinetics under natural sunlight (half-life <10 minutes in water) and soil adsorption studies. Methodologies include spiking soil samples with radiolabeled 3,3'-dichlorobenzidine, followed by solvent extraction and mass spectrometry to quantify unextractable residues bound to humic components .

Q. What validated analytical techniques are recommended for detecting 3,3'-dichlorobenzidine in environmental and biological samples?

High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are standard for quantifying 3,3'-dichlorobenzidine in water, soil, and biological tissues. Quality control includes surrogate recovery checks (e.g., 4-chloroaniline) and validation against EPA Method 8270 for precision .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo genotoxicity data for 3,3'-dichlorobenzidine?

In vitro assays (e.g., Ames test, sister chromatid exchange) often show mutagenicity, while in vivo micronucleus assays in rodents may yield variable results. Methodological adjustments include using metabolic activation systems (e.g., S9 liver homogenate) in vitro to mimic hepatic metabolism and longitudinal in vivo studies with multiple endpoints (DNA adduct quantification, micronuclei counts in bone marrow) .

Q. What experimental designs address the challenge of assessing transplacental carcinogenicity of 3,3'-dichlorobenzidine?

Transplacental exposure models in mice involve subcutaneous injections during late gestation, followed by lifetime monitoring of offspring for leukemias and lymphoid tumors. Critical parameters include dosing frequency (e.g., 5 injections/week), maternal toxicity controls, and comparative analysis of DNA damage in fetal liver explants .

Q. What statistical considerations are critical when interpreting epidemiological data on 3,3'-dichlorobenzidine's carcinogenicity in humans?

Retrospective cohort studies (e.g., occupational exposure) require power analysis to address small sample sizes (e.g., n=35–225) and confounding factors like concurrent benzidine exposure. Advanced methods include Cox proportional hazards models with latency periods ≥20 years and sensitivity analyses to quantify uncertainty in dose-response relationships .

Q. How should researchers design studies to evaluate the ecological risk of 3,3'-dichlorobenzidine in aquatic systems?

Acute toxicity assays (e.g., Microtox® IC50 = 0.06 mg/L) and chronic exposure studies in fish (e.g., bluegill sunfish LC50 = 0.5 mg/L) are prioritized. Sediment binding experiments and photolysis rate measurements under varying pH/UV conditions are essential to model fate in water-sediment systems .

Data Contradictions and Methodological Gaps

Q. Why are Minimal Risk Levels (MRLs) not established for 3,3'-dichlorobenzidine, and how does this impact risk assessment?

The ATSDR identifies insufficient oral/inhalation exposure data in humans and inconsistent animal toxicity thresholds. Researchers must rely on quantitative structure-activity relationship (QSAR) models or read-across data from structurally similar benzidine derivatives for provisional risk characterization .

Q. How do conflicting carcinogenicity classifications (IARC Group 2B vs. EPA Group B2) influence research priorities?

Discrepancies arise from limited human evidence (IARC) versus robust animal data (EPA). Methodological recommendations include mechanistic studies on N-oxygenated metabolite formation and multinational cohort collaborations to improve epidemiological power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.